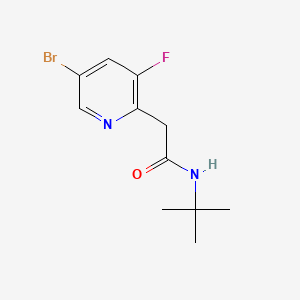
((1,3,5-Trioxane-2,4,6-triyl)tris(piperidine-4,1-diyl))tris(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1,3,5-Trioxane-2,4,6-triyl)tris(piperidine-4,1-diyl))tris(phenylmethanone) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple piperidine and trioxane rings, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1,3,5-Trioxane-2,4,6-triyl)tris(piperidine-4,1-diyl))tris(phenylmethanone) involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzoyl cyanide with 4-piperidinamine under controlled conditions to form intermediate products . These intermediates are then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
((1,3,5-Trioxane-2,4,6-triyl)tris(piperidine-4,1-diyl))tris(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the piperidine rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, ((1,3,5-Trioxane-2,4,6-triyl)tris(piperidine-4,1-diyl))tris(phenylmethanone) is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptor studies or as a probe for investigating enzyme activity.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. Its structural features make it a candidate for designing molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties allow for the creation of materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of ((1,3,5-Trioxane-2,4,6-triyl)tris(piperidine-4,1-diyl))tris(phenylmethanone) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Piperidin-1-Ylbenzonitrile: This compound shares the piperidine ring structure but lacks the trioxane moiety.
1-Benzyl-4-piperidone: Another piperidine derivative used in pharmaceutical synthesis.
4-Piperidine butyric acid hydrochloride: Involved in the synthesis of NAD biosynthesis inhibitors.
Uniqueness
What sets ((1,3,5-Trioxane-2,4,6-triyl)tris(piperidine-4,1-diyl))tris(phenylmethanone) apart is its combination of piperidine and trioxane rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for research and industrial use.
Eigenschaften
IUPAC Name |
[4-[4,6-bis(1-benzoylpiperidin-4-yl)-1,3,5-trioxan-2-yl]piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45N3O6/c43-34(28-10-4-1-5-11-28)40-22-16-31(17-23-40)37-46-38(32-18-24-41(25-19-32)35(44)29-12-6-2-7-13-29)48-39(47-37)33-20-26-42(27-21-33)36(45)30-14-8-3-9-15-30/h1-15,31-33,37-39H,16-27H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVBNTVMUXAISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2OC(OC(O2)C3CCN(CC3)C(=O)C4=CC=CC=C4)C5CCN(CC5)C(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45N3O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Methylamino)-5-nitrophenoxy]ethanol](/img/structure/B8251536.png)
![Tert-butyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8251539.png)








